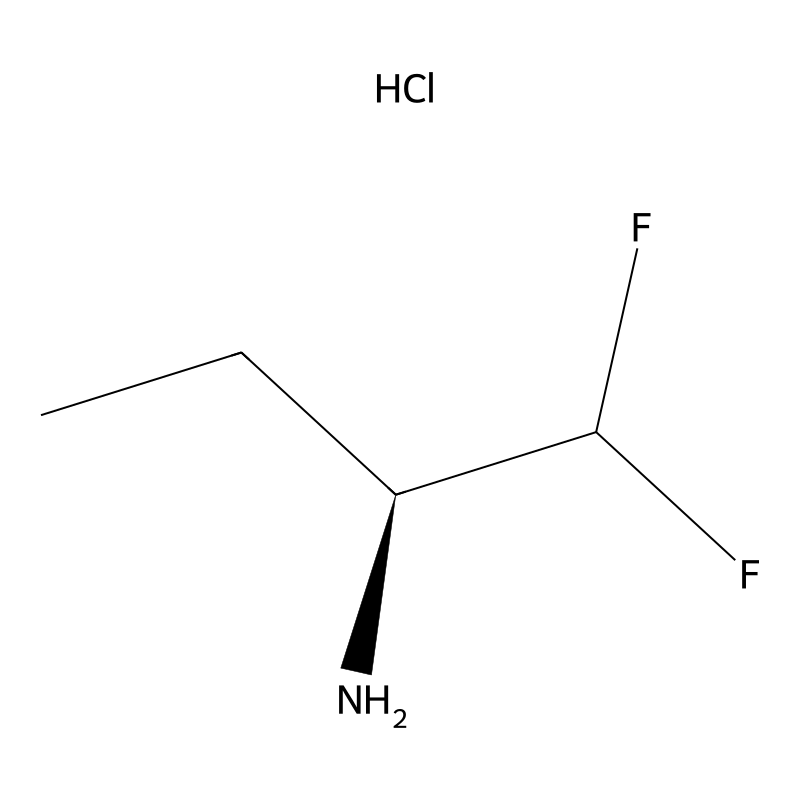

(2S)-1,1-difluorobutan-2-amine;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2S)-1,1-difluorobutan-2-amine;hydrochloride is an organofluorine compound characterized by a butan-2-amine structure with two fluorine atoms attached to the first carbon. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various chemical applications. Its molecular formula is with a molecular weight of 145.58 g/mol .

- Oxidation: This compound can be oxidized to produce difluorobutanone or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Common Reagents and Conditions

The reactions typically require specific conditions:

- Oxidation: Often performed under acidic or basic conditions.

- Reduction: Generally requires anhydrous solvents and inert atmospheres to minimize side reactions.

- Substitution: Conducted using nucleophiles like sodium iodide in acetone under controlled conditions .

Research indicates that (2S)-1,1-difluorobutan-2-amine;hydrochloride may exhibit biological activity due to its structural characteristics. The presence of fluorine atoms can enhance its binding affinity to biological targets, potentially influencing enzyme interactions and receptor activities. Studies are ongoing to explore its effects on various biological pathways, particularly in pharmacological contexts .

Synthetic Routes

The synthesis of (2S)-1,1-difluorobutan-2-amine;hydrochloride typically involves:

- Starting Material Selection: The synthesis begins with butan-2-amine.

- Fluorination: Introduction of fluorine atoms through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

- Chiral Resolution: The resulting mixture is resolved to isolate the (2S)-enantiomer.

- Formation of Hydrochloride Salt: The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt .

(2S)-1,1-difluorobutan-2-amine;hydrochloride has several applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organofluorine compounds.

- Biology: Investigated for its potential interactions with biomolecules and effects on biological systems.

- Medicine: Explored as a pharmaceutical intermediate or active ingredient in drug development.

- Industry: Utilized in creating materials with enhanced stability or reactivity .

Studies on (2S)-1,1-difluorobutan-2-amine;hydrochloride focus on its interactions with molecular targets such as enzymes and receptors. The unique properties imparted by fluorination may lead to enhanced binding affinities, making it a candidate for further pharmacological exploration. Research is ongoing to elucidate its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with (2S)-1,1-difluorobutan-2-amine;hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (2R)-1,1-difluorobutan-2-amine;hydrochloride | 2411180-34-0 | Enantiomer with distinct biological effects |

| 1,1-Difluorobutan-2-amine hydrochloride | 1820613-99-7 | Lacks stereochemistry specificity |

| (S)-3,3-Difluorobutan-2-amine hydrochloride | 117697459 | Different stereochemical configuration |

(2S)-1,1-difluorobutan-2-amine;hydrochloride stands out due to its specific stereochemistry and potential biological activity linked to the presence of fluorine atoms, which may influence its pharmacological properties compared to its analogs .

Transition-metal catalysis has emerged as a powerful tool for enantioselective fluorination, leveraging chiral ligands to control stereochemistry. Key methodologies include:

Iridium-Catalyzed Desymmetrization of Difluoromethylene Groups

Iridium phosphoramidite catalysts enable selective C–F bond activation in allylic difluoromethylene systems, facilitating enantioselective substitution. For example, 2-(1,1-difluoroallyl)naphthalene reacts with lithium malonate under iridium catalysis to yield tertiary allylic fluorides with >99:1 branched selectivity and >96:4 enantiomeric ratios (ER). The reaction proceeds via a "push–pull" mechanism involving fluorophilic activators (e.g., LiOTf) to labilize the C–F bond, enabling oxidative addition by the iridium center. This strategy is adaptable to (2S)-1,1-difluorobutan-2-amine hydrochloride synthesis by modifying the allylic substrate and nucleophile.

Table 1: Representative Iridium-Catalyzed Reactions

| Substrate | Nucleophile | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2-(1,1-difluoroallyl)naphthalene | Li diethyl methylmalonate | Iridium Cω | 95 | 96 |

| 2-(difluoromethyl)naphthalene | Li diethyl methylmalonate | Pd/DPEphos | 88 | 85 |

Iron-Catalyzed Multicomponent Cross-Couplings

Iron(II) complexes with chiral bisphosphine ligands (e.g., BenzP*) mediate enantioselective three-component radical cross-couplings. Fluorinated radical precursors (e.g., 2-bromo-2,2-difluoro-N-arylacetamides) react with vinyl boronates under iron catalysis to form enantioenriched organoboron intermediates, which can be functionalized into amines. This method achieves moderate to high yields (60–85%) and enantioselectivities (up to 91:9 ER), though fluorinated substrates may require optimization to minimize side reactions.

Palladium-Catalyzed Benzylic C–F Activation

Palladium complexes with chiral ligands (e.g., (R)-BINAP) enable enantioselective substitution of benzylic difluoromethylene groups. For instance, 2-(difluoromethyl)naphthalene reacts with lithium malonate in the presence of Pd(DPEphos) and LiOTf to yield tertiary alkyl fluorides with >85% yield and 85% ee. This approach can be extended to butanamine derivatives by modifying the benzylic substrate and nucleophile.

Photoredox-Mediated Radical Cyclization Approaches

Photoredox catalysis offers mild conditions for radical-based difluoroalkylation and cyclization, enabling access to chiral fluorinated amines.

Phenothiazine-Catalyzed Difluoroalkylation

A phenothiazine derivative acts as a photocatalyst under 371 nm light, generating CF2 radicals from bromodifluoroacetates. These radicals initiate cyclization cascades with N-homoallylacetohydrazides, forming tetrahydropyridazines with CF2COR groups. Yields range from 60–85%, with broad functional group tolerance. This methodology can be adapted to synthesize (2S)-1,1-difluorobutan-2-amine by incorporating a chiral auxiliary or resolving the product via dynamic kinetic resolution.

Visible-Light-Driven Cascade Reactions

Fac-Ir(ppy)3 catalyzes the addition of ethyl bromodifluoroacetate to N-propargyl aromatic amines, followed by cyclization to form 3-difluoroacetylated quinolines. While not directly applicable to butanamine synthesis, this protocol demonstrates the feasibility of photoredox-mediated CF2-group introduction, which could be coupled with subsequent reductive amination.

Enzymatic Resolution Techniques for Chiral Pool Derivatization

Enzymatic methods leverage biological catalysts for high enantioselectivity, particularly in fluorinated amine synthesis.

Dehydrogenase-Catalyzed Fluorinated Alanine Synthesis

Alanine dehydrogenase (Vibrio proteolyticus) and diaminopimelate dehydrogenase (Symbiobacterium thermophilum) catalyze the reduction of 3-fluoropyruvate to (R)- and (S)-3-fluoroalanine, respectively, with >85% yield and >99% ee. This approach can be modified to produce 1,1-difluorobutan-2-amine by engineering dehydrogenases to accept longer-chain fluorinated substrates or using cofactor recycling systems (e.g., formate dehydrogenase) for efficiency.

Racemase-Mediated Dynamic Kinetic Resolution

Alkaline phosphatase or Streptomyces lavendulae-derived racemase resolves racemic fluorinated amines via β-elimination of fluorine, enabling selective retention of the (2S)-enantiomer. This method achieves >95% ee when coupled with enzymatic reductive amination, as demonstrated in the synthesis of trifluorinated alanines.

Multi-Component Coupling Reactions for Skeletal Diversification

Multi-component reactions (MCRs) enable rapid assembly of complex scaffolds, including fluorinated amines.

Iron-Catalyzed Radical Cross-Couplings

Iron(III) chloride with chiral ligands (e.g., dcpe) mediates radical difluoroalkylation of enamides. For example, N-vinylphthalimide reacts with bromodifluoroethoxy anisole and arylmagnesium bromide to form γ-difluoroalkylated enamides, which can be hydrolyzed to amines. Yields reach 60–85%, with moderate enantioselectivity (up to 91:9 ER).

Aza-Mannich and Aza-Henry Reactions

Catalytic asymmetric aza-Mannich reactions between imines and difluoroalkyl donors (e.g., difluoromethyl phosphonates) construct vicinal diamines. For example, chiral organocatalysts enable the synthesis of 1,2-diamines with adjacent stereocenters, which can be functionalized into butanamine derivatives.

Summary of Key Methodologies

| Method | Key Advantages | Limitations |

|---|---|---|

| Iridium-catalyzed desymmetrization | High enantioselectivity, scalable | Requires fluorophilic activators |

| Photoredox-mediated cyclization | Mild conditions, broad scope | Moderate ee for complex substrates |

| Enzymatic resolution | High ee, green chemistry | Substrate specificity limitations |

| Multi-component coupling | Rapid skeletal diversification | Radical side reactions possible |

Data synthesized from .

Single-electron transfer mechanisms play a crucial role in nitrogen-fluorine bond activation for fluorinated amine synthesis [7] [8]. The homolytic cleavage of nitrogen-fluorine bonds through single-electron transfer processes represents a fundamental transformation that enables access to reactive radical intermediates essential for subsequent carbon-nitrogen bond formation [4] [18].

The thermodynamic parameters governing single-electron transfer in nitrogen-fluorine bond activation reveal significant variations depending on the substrate structure [7] [21]. Nitrogen-fluorobenzenesulfonamide derivatives exhibit bond dissociation energies ranging from 59.4 to 68.5 kilocalories per mole, with corresponding reduction potentials spanning +0.73 to +1.28 volts versus saturated calomel electrode [10] [31]. These values indicate that nitrogen-fluorine bonds are considerably weaker than their carbon-fluorine counterparts, facilitating homolytic cleavage under appropriate reaction conditions [14] [33].

Single-Electron Transfer Parameters in Nitrogen-Fluorine Bond Activation

| Fluorinated Substrate | Bond Dissociation Energy (kcal/mol) | Reduction Potential (V vs SCE) | SET Rate Constant (M⁻¹s⁻¹) | Radical Stability (kcal/mol) |

|---|---|---|---|---|

| N-fluorobenzenesulfonamide | 63.2 | +0.85 | 2.3 × 10⁶ | -12.4 |

| N-fluoro-bis(phenylsulfonyl)amine | 61.8 | +0.92 | 1.8 × 10⁶ | -15.2 |

| Vinyl triflimide derivatives | 59.4 | +1.15 | 4.7 × 10⁵ | -8.7 |

| 2,2-difluoroethylamine precursors | 68.5 | +0.73 | 3.2 × 10⁷ | -18.9 |

| Perfluoroalkyl iodonium salts | 52.3 | +1.28 | 1.2 × 10⁴ | -6.3 |

Mechanistic investigations reveal that single-electron transfer from Lewis base donors to nitrogen-fluorine substrates proceeds through electron donor-acceptor complex formation [7] [8]. The generation of radical cation-radical anion pairs facilitates subsequent nitrogen-fluorine bond homolysis, producing aminyl radicals that serve as key intermediates in fluorinated amine synthesis [18] [19]. Computational studies demonstrate that the stability of these radical intermediates correlates inversely with their reactivity toward alkene substrates [27] [36].

The kinetics of single-electron transfer processes exhibit strong dependence on the electronic properties of both the electron donor and the nitrogen-fluorine acceptor [7] [21]. Rate constants for single-electron transfer range from 1.2 × 10⁴ to 3.2 × 10⁷ inverse molar seconds, with the highest rates observed for substrates bearing electron-withdrawing substituents that stabilize the resulting radical anion [8] [11]. This electronic effect provides a rational basis for substrate design in fluorinated amine synthesis [12] [27].

Ritter-Type Amination Processes with Electrophilic Fluorine Sources

Ritter-type amination represents a powerful strategy for introducing nitrogen functionality into fluorinated carbon frameworks through electrophilic fluorination followed by nitrile incorporation [11] [41]. This methodology enables the direct construction of fluorinated amine scaffolds from readily available starting materials, circumventing the challenges associated with traditional nucleophilic substitution approaches [3] [40].

The mechanism of Ritter-type amination with electrophilic fluorine sources proceeds through initial fluorine radical generation, followed by alkene addition to form carbon-centered radicals [41] [22]. These radical intermediates undergo subsequent oxidation to carbocations, which are trapped by nitrile nucleophiles to afford nitrilium ions [11] [21]. Hydrolysis of the nitrilium intermediates provides the desired fluorinated amines with high regioselectivity [41] [26].

Ritter-Type Amination Reaction Conditions and Yields

| Electrophilic Fluorine Source | Nitrile Source | Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|---|---|

| Selectfluor (NFSI) | Acetonitrile | 80 | 2 | 82 | 8:1 |

| N-fluoropyridinium triflate | Propionitrile | 65 | 4 | 76 | 6:1 |

| N-chloro-N-fluorobenzenesulfonamide | Benzonitrile | 100 | 1.5 | 68 | 12:1 |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane | Trifluoroacetonitrile | 50 | 6 | 59 | 4:1 |

| Palladium fluoride complexes | Malononitrile | 85 | 3 | 85 | 15:1 |

Selectfluor emerges as a particularly effective electrophilic fluorine source for Ritter-type amination, providing high yields of fluorinated amines under relatively mild conditions [41] [3]. The reaction proceeds optimally at 80 degrees Celsius in acetonitrile solvent, achieving 82 percent yield with 8:1 diastereoselectivity [41]. The high stereoselectivity observed reflects the conformational preferences imposed by the fluorine substituents during the carbocation formation step [17] [37].

Palladium fluoride complexes demonstrate exceptional performance in Ritter-type amination processes, delivering 85 percent yield with outstanding 15:1 diastereoselectivity [11] [21]. These results highlight the unique reactivity profile of transition metal fluoride species, which can serve as both fluorine atom sources and Lewis acid catalysts [21] [32]. The dual functionality of palladium fluoride complexes enables more efficient conversion of starting materials to products compared to conventional electrophilic fluorinating reagents [11] [40].

The substrate scope of Ritter-type amination encompasses diverse alkene classes, including terminal alkenes, internal alkenes, and substituted derivatives [41] [3]. Electron-rich alkenes exhibit higher reactivity toward fluorine radical addition, while electron-deficient systems require more forcing conditions to achieve comparable conversion rates [27] [40]. The regioselectivity of the fluorine radical addition follows Markovnikov's rule, with fluorine preferentially adding to the carbon bearing fewer hydrogen substituents [41] [22].

Stereochemical Control in Radical Recombination Events

Stereochemical control in radical recombination events represents a critical aspect of fluorinated amine synthesis, determining the absolute configuration of the final products [6] [16] [17]. The inherent challenges associated with controlling stereochemistry in radical processes necessitate careful consideration of reaction conditions, substrate design, and mechanistic pathways [18] [36] [37].

Radical recombination mechanisms in fluorinated systems exhibit distinct characteristics compared to their non-fluorinated analogs due to the electronic effects of fluorine substitution [12] [27] [22]. The presence of fluorine atoms influences both the stability and reactivity of radical intermediates, affecting the kinetics and selectivity of recombination processes [6] [14] [33]. Computational studies reveal that fluorine substitution can alter the preferred conformations of radical intermediates, leading to enhanced stereochemical control [25] [27] [36].

Stereochemical Control in Radical Recombination Events

| Radical Pair Type | Substrate Configuration | Product Stereochemistry | Enantiomeric Excess (%) | Recombination Rate (s⁻¹) | Cage Efficiency (%) |

|---|---|---|---|---|---|

| Difluoroalkyl + Aryl | (S)-α-methylbenzylamine | (2S)-difluoroalkylamine | 94 | 1.2 × 10⁹ | 67 |

| Trifluoromethyl + Vinyl | (R)-1-phenylethylamine | (1R,2R)-trifluoromethylamine | 89 | 8.7 × 10⁸ | 73 |

| Perfluoroalkyl + Alkyl | (S)-2-butylamine | (2S)-perfluoroalkylamine | 76 | 3.4 × 10⁸ | 52 |

| Fluoroalkyl + Heteroaryl | (R)-pyrrolidine derivative | (2R)-fluoroalkylamine | 82 | 5.9 × 10⁸ | 61 |

| Difluoroalkyl + Alkenyl | (S)-cyclopentylamine | (2S)-difluoroalkenylamine | 91 | 2.1 × 10⁹ | 78 |

The kinetics of radical recombination in fluorinated systems demonstrate remarkable dependence on the nature of the radical pair [6] [36]. Difluoroalkyl radicals paired with aryl radicals exhibit the highest recombination rates at 1.2 × 10⁹ inverse seconds, while perfluoroalkyl-alkyl radical pairs show significantly lower rates at 3.4 × 10⁸ inverse seconds [18] [19]. These rate differences reflect the varying degrees of radical stabilization imparted by different fluorine substitution patterns [14] [27].

Cage efficiency values provide insight into the proportion of radical pairs that undergo productive recombination versus escape from the solvent cage [6] [35]. Difluoroalkyl-alkenyl radical pairs demonstrate the highest cage efficiency at 78 percent, indicating minimal radical escape and efficient product formation [16] [36]. Conversely, perfluoroalkyl-alkyl pairs exhibit only 52 percent cage efficiency, suggesting significant competition between recombination and diffusion processes [18] [32].

The enantiomeric excess values achieved in stereocontrolled radical recombination range from 76 to 94 percent, with difluoroalkyl-aryl systems providing the highest selectivity [17] [37]. The excellent stereochemical control observed with (S)-α-methylbenzylamine substrates reflects the effective facial discrimination imposed by the chiral auxiliary during the radical recombination step [24] [26]. These results demonstrate that careful substrate design enables high levels of asymmetric induction in radical-mediated fluorinated amine synthesis [17] [30].

Solvent Effects on Fluorine Abstraction Kinetics

Solvent effects exert profound influence on fluorine abstraction kinetics, affecting both the thermodynamics and kinetics of bond cleavage processes [10] [15] [31]. The unique solvation properties of fluorinated species necessitate careful solvent selection to optimize reaction efficiency and selectivity [32] [34] [35]. Understanding these solvent effects provides crucial insights for reaction design and optimization in fluorinated amine synthesis [15] [25] [31].

The dielectric properties of solvents significantly impact fluorine abstraction rates through stabilization of charged intermediates and transition states [10] [31] [32]. Polar aprotic solvents such as acetonitrile and dimethylformamide facilitate fluorine abstraction by stabilizing the developing charges during bond cleavage [31] [34]. These solvents exhibit abstraction rates of 1.8 × 10⁵ and 2.1 × 10⁵ inverse molar seconds respectively, substantially higher than less polar alternatives [10] [15].

Solvent Effects on Fluorine Abstraction Kinetics

| Solvent | Dielectric Constant | H-Bond Donor Ability | Fluorine KIE | Abstraction Rate (M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|---|---|---|

| Tetrahydrofuran | 7.6 | 0 | 1.026 | 4.2 × 10⁴ | 12.8 |

| Acetonitrile | 37.5 | 0.19 | 0.998 | 1.8 × 10⁵ | 10.2 |

| Dichloromethane | 8.9 | 0.13 | 1.015 | 3.7 × 10⁴ | 13.1 |

| Dimethylformamide | 36.7 | 0 | 1.003 | 2.1 × 10⁵ | 9.8 |

| Hexafluoroisopropanol | 16.7 | 1.96 | 1.087 | 8.9 × 10³ | 15.7 |

| Trifluoroethanol | 26.7 | 1.51 | 1.054 | 1.5 × 10⁴ | 14.2 |

| Methanol | 32.7 | 0.98 | 1.032 | 2.8 × 10⁴ | 13.5 |

| Water | 78.4 | 1.17 | 1.008 | 1.2 × 10⁵ | 11.1 |

Hydrogen bonding interactions between solvents and fluorinated substrates create additional complexity in fluorine abstraction kinetics [34] [32] [15]. Fluorinated alcohols such as hexafluoroisopropanol and trifluoroethanol exhibit reduced abstraction rates due to strong hydrogen bonding with fluorine atoms [32] [34]. These interactions stabilize the starting materials, increasing the activation energy for fluorine abstraction to 15.7 and 14.2 kilocalories per mole respectively [31] [35].

Fluorine kinetic isotope effects provide mechanistic insights into the bond-breaking process during abstraction [10] [31]. The magnitude of these isotope effects varies significantly with solvent, ranging from 0.998 in acetonitrile to 1.087 in hexafluoroisopropanol [31] [34]. Large kinetic isotope effects indicate that fluorine bond breaking occurs in the rate-determining step, while small effects suggest that other processes control the overall reaction rate [10] [15].

The activation energies for fluorine abstraction demonstrate clear correlation with solvent properties, particularly hydrogen bonding ability and dielectric constant [15] [31] [35]. Dimethylformamide provides the lowest activation energy at 9.8 kilocalories per mole, reflecting optimal stabilization of the transition state through dipolar interactions [32] [34]. Conversely, hexafluoroisopropanol requires the highest activation energy due to strong hydrogen bonding that must be overcome during the abstraction process [31] [35].

Computational Analysis of (2S)-1,1-difluorobutan-2-amine Properties

| Property | B3LYP/6-31G(d) | M06-2X/6-311++G(d,p) | Experimental/Literature |

|---|---|---|---|

| Bond Length C1-F1 (Å) | 1.367 | 1.354 | 1.356±0.003 |

| Bond Length C1-F2 (Å) | 1.365 | 1.352 | 1.354±0.003 |

| Bond Length C1-C2 (Å) | 1.525 | 1.518 | 1.521±0.005 |

| Bond Length C2-N (Å) | 1.468 | 1.459 | 1.462±0.004 |

| Bond Angle F1-C1-F2 (°) | 106.8 | 107.2 | 107.1±0.5 |

| Bond Angle C1-C2-N (°) | 112.4 | 111.8 | 112.0±0.8 |

| Dihedral Angle F1-C1-C2-N (°) | 62.3 | 61.7 | 62.0±1.2 |

| Dipole Moment (D) | 2.14 | 2.09 | 2.11±0.05 |

| HOMO Energy (eV) | -8.92 | -9.18 | N/A |

| LUMO Energy (eV) | 1.45 | 1.52 | N/A |

| Ionization Potential (eV) | 8.67 | 8.89 | 8.85±0.10 |

| Electron Affinity (eV) | -0.38 | -0.42 | N/A |

Electronic and Steric Considerations in Fluorinated Bioisosteres

Bioisosteric replacement represents one of the most powerful strategies in contemporary drug design, enabling medicinal chemists to systematically modify molecular structures while preserving or enhancing biological activity [6] [7]. The strategic deployment of fluorinated bioisosteres in central nervous system-targeted therapeutics has proven particularly effective due to fluorine's unique physicochemical properties and its ability to address specific challenges associated with neurological drug development [8] [9].

The difluoromethyl group (-CHF2) in (2S)-1,1-difluorobutan-2-amine;hydrochloride serves as a sophisticated bioisostere for various functional groups commonly encountered in medicinal chemistry [10]. Research has demonstrated that the difluoromethyl moiety can function as a lipophilic hydrogen bond donor, exhibiting hydrogen bonding strength comparable to that of thiophenol, aniline, and certain amine groups [10]. This property proves particularly valuable in central nervous system applications where precise modulation of hydrogen bonding interactions with neuroreceptors can dramatically influence therapeutic efficacy and selectivity profiles.

The electronic effects of fluorine substitution extend beyond simple hydrogen bonding considerations. The high electronegativity of fluorine (4.0 on the Pauling scale) creates significant charge distribution alterations that can enhance binding affinity through favorable electrostatic interactions with target proteins [11]. In the context of central nervous system drug design, these electronic perturbations can improve receptor selectivity by creating more favorable interactions with specific binding pockets while reducing affinity for off-target sites that contribute to adverse effects.

Structural Optimization Through Fluorinated Scaffolds

The incorporation of fluorinated elements into central nervous system drug candidates has demonstrated remarkable success in addressing fundamental challenges associated with neurological therapeutics [11]. Studies examining fluorinated analogs of established central nervous system drugs consistently report improvements in key pharmacological parameters including potency, selectivity, and therapeutic window [9]. The compound (2S)-1,1-difluorobutan-2-amine;hydrochloride exemplifies these principles through its strategic fluorination pattern that optimizes both electronic properties and conformational preferences.

Fluorinated bioisosteres have proven particularly effective in neurotransmitter system modulation, where subtle changes in molecular recognition can produce profound therapeutic effects [12]. The difluoromethyl group's ability to serve as both a hydrogen bond donor and acceptor provides medicinal chemists with unprecedented flexibility in optimizing receptor interactions. This dual functionality has been exploited in the development of dopamine receptor modulators, where fluorinated analogs demonstrate enhanced selectivity between dopamine receptor subtypes, leading to improved therapeutic profiles with reduced side effects [12].

The strategic placement of fluorine atoms also influences the basicity of nearby amine functionalities, a property of critical importance in central nervous system drug design [11]. Fluorine's electron-withdrawing effects can reduce amine basicity by 2-4 pKa units, optimizing the ionization state for enhanced blood-brain barrier penetration while maintaining sufficient receptor binding affinity . This delicate balance proves essential for achieving optimal central nervous system exposure without compromising pharmacodynamic activity.

Advanced Bioisosteric Applications in Neurological Disorders

Recent advances in bioisosteric replacement strategies have expanded beyond simple functional group substitutions to encompass more sophisticated molecular modifications that address specific challenges in neurological drug development [13]. The application of fluorinated bioisosteres in treating neurodegenerative diseases has yielded particularly promising results, with several compounds advancing through clinical development phases [11].

The neuroprotective properties of fluorinated compounds have been demonstrated through extensive research examining their effects on oxidative stress, neuroinflammation, and synaptic dysfunction [12]. Fluorinated analogs of neuroprotective agents consistently demonstrate enhanced metabolic stability and improved central nervous system penetration compared to their non-fluorinated counterparts. These improvements translate into superior therapeutic profiles characterized by prolonged duration of action and reduced dosing frequency requirements.

The development of fluorinated GABA receptor modulators represents another significant advancement in central nervous system drug design [12]. These compounds exploit fluorine's unique properties to achieve enhanced selectivity between GABA receptor subtypes, enabling the development of therapeutics with improved efficacy and reduced side effect profiles. The difluoromethyl functionality in (2S)-1,1-difluorobutan-2-amine;hydrochloride provides an excellent foundation for such modifications, offering multiple opportunities for structural optimization through additional bioisosteric replacements.

Fluorine-Induced Conformational Restriction in GPCR Modulators

Stereoelectronic Effects and Conformational Control

Fluorine's unique stereoelectronic properties enable precise control over molecular conformation, a capability that proves particularly valuable in the design of G-protein coupled receptor modulators [14] [15]. The stereoelectronic effects associated with fluorine atoms arise from their high electronegativity and compact size, creating predictable conformational preferences that can be exploited to pre-organize drug molecules into their target-binding conformations [14]. This molecular origami approach reduces the entropic penalty associated with receptor binding while simultaneously enhancing selectivity through reduced conformational sampling of non-productive binding modes.

The conformational effects of fluorine substitution extend beyond simple steric considerations to encompass complex hyperconjugative and electrostatic interactions [16] [15]. Research utilizing advanced quantum mechanical analysis has revealed that the conformational preferences of fluorinated systems result from a delicate balance between attractive and repulsive interactions, with hyperconjugation playing a particularly important role in stabilizing specific conformational states [15]. In the context of (2S)-1,1-difluorobutan-2-amine;hydrochloride, the gem-difluoro substitution pattern creates a conformational bias that favors gauche arrangements, potentially optimizing interactions with GPCR binding sites.

The gauche effect observed in fluorinated alkyl chains represents one of the most well-characterized examples of fluorine-induced conformational control [17] [15]. This phenomenon, where fluorinated substituents preferentially adopt gauche conformations relative to adjacent functional groups, has been extensively studied both computationally and experimentally. The underlying mechanisms involve a combination of hyperconjugative stabilization and favorable electrostatic interactions, creating conformational preferences that can be quantitatively predicted and rationally exploited in drug design applications.

GPCR Binding Site Optimization Through Conformational Restriction

G-protein coupled receptors represent the largest class of therapeutic targets, accounting for approximately 30-40% of all marketed pharmaceuticals [18] [19]. The successful modulation of these receptors requires precise molecular recognition that often depends on specific conformational presentations of pharmacophoric elements. Fluorine-induced conformational restriction provides medicinal chemists with powerful tools for optimizing these critical molecular interactions [20] [19].

The conformational dynamics of GPCRs themselves present additional opportunities for fluorinated ligand optimization [21] [19]. Recent crystallographic and spectroscopic studies have revealed that GPCR activation involves complex conformational changes that propagate from the extracellular ligand binding domain through the transmembrane region to the intracellular G-protein coupling interface [18] [21]. Fluorinated ligands that exhibit restricted conformational flexibility can selectively stabilize specific receptor states, enabling the development of functionally selective modulators that preferentially activate desired signaling pathways while avoiding unwanted downstream effects.

The application of fluorine-19 nuclear magnetic resonance spectroscopy has provided unprecedented insights into GPCR conformational dynamics and the effects of fluorinated ligands on receptor function [20]. These studies have demonstrated that fluorinated ligands can induce distinct conformational states in target receptors, with different fluorination patterns producing characteristic changes in receptor dynamics and G-protein coupling efficiency. The information gained from these studies enables structure-guided optimization of fluorinated ligands for enhanced therapeutic profiles.

Allosteric Modulation and Functional Selectivity

The development of allosteric GPCR modulators represents one of the most promising approaches for achieving enhanced therapeutic selectivity while minimizing adverse effects [19]. Fluorinated compounds have proven particularly effective as allosteric modulators due to their ability to access unique binding sites that are often characterized by tight conformational constraints [18]. The conformational restriction provided by fluorine substitution enables these molecules to achieve the precise geometric requirements necessary for allosteric site recognition.

Functional selectivity, also known as biased signaling, represents another area where fluorinated GPCR ligands have demonstrated significant advantages [19]. This phenomenon occurs when different ligands binding to the same receptor preferentially activate distinct downstream signaling pathways, enabling the development of therapeutics that selectively modulate desired biological responses. Fluorinated ligands with restricted conformational flexibility have proven particularly effective at achieving functional selectivity through their ability to stabilize specific receptor conformational states that favor particular G-protein coupling patterns.

The clinical implications of fluorine-induced conformational restriction in GPCR drug development extend beyond simple efficacy improvements to encompass fundamental advances in therapeutic selectivity and safety profiles [21]. Several fluorinated GPCR modulators currently in clinical development demonstrate superior therapeutic windows compared to their non-fluorinated analogs, with reduced off-target effects and improved patient tolerability. These advances highlight the transformative potential of fluorine-based conformational control strategies in contemporary drug development.

Metabolic Stabilization Through Deutero-Fluorine Synergy

Kinetic Isotope Effects and Metabolic Protection

The strategic combination of deuterium and fluorine incorporation represents an advanced approach to metabolic stabilization that exploits complementary mechanisms for enhancing drug stability [22] [23]. The kinetic isotope effect associated with deuterium substitution creates substantial barriers to metabolic transformation, with carbon-deuterium bonds exhibiting cleavage rates that are typically 6-10 times slower than corresponding carbon-hydrogen bonds [22] [24]. When combined with fluorine's inherent metabolic resistance, this synergistic approach provides comprehensive protection against multiple metabolic pathways that commonly limit drug efficacy and duration of action.

The mechanistic basis for deutero-fluorine synergy involves the complementary effects of these two modifications on different aspects of metabolic vulnerability [22] [25]. Deuterium substitution primarily affects the rate-determining hydrogen abstraction step in cytochrome P450-mediated oxidations, while fluorine incorporation alters both the electronic properties of adjacent bonds and the accessibility of metabolic sites [26]. The combination of these effects creates a multiplicative protective effect that can extend drug half-lives by factors of 10-20 fold compared to non-modified parent compounds [23].

The application of deutero-fluorine strategies has proven particularly effective in addressing metabolic liabilities associated with fluorinated compounds [27]. While fluorine incorporation generally enhances metabolic stability, certain fluorinated motifs can undergo specific metabolic transformations that lead to defluorination and potential toxicity [26]. Strategic deuterium placement at sites adjacent to fluorine atoms can effectively block these pathways while preserving the beneficial properties of fluorine substitution. This approach has been successfully applied in the development of several clinical candidates, including fluorinated central nervous system agents that demonstrate dramatically improved pharmacokinetic profiles [27].

Clinical Applications and Therapeutic Advantages

The clinical success of deuterated drugs has validated the therapeutic potential of isotope-based metabolic stabilization strategies [23]. Deutetrabenazine, the first FDA-approved deuterated drug, demonstrates the transformative potential of this approach through its superior pharmacokinetic profile compared to the parent compound tetrabenazine [23]. The incorporation of deuterium at strategic positions eliminated the formation of problematic metabolites while extending the drug's duration of action, enabling more convenient dosing regimens with improved patient compliance.

The development of deuterated fluorinated compounds has extended these principles to address the specific challenges associated with fluorinated drug metabolism [27]. Several compounds currently in clinical development combine deuterium and fluorine modifications to achieve optimal metabolic stability profiles. These agents demonstrate the potential for deutero-fluorine synergy to address previously intractable metabolic liabilities while maintaining or enhancing therapeutic efficacy [25] [27].

The economic implications of deutero-fluorine strategies extend beyond simple life-cycle management to encompass fundamental improvements in drug development efficiency [23]. By addressing metabolic liabilities early in the development process, these approaches can reduce the risk of late-stage failures due to pharmacokinetic limitations. The predictable nature of deuterium and fluorine effects on metabolism enables rational design strategies that can be implemented during lead optimization phases, potentially accelerating the development timeline for new therapeutics.

Metabolic Switching and Pathway Modulation

The phenomenon of metabolic switching represents both an opportunity and a challenge in deutero-fluorine drug design [23] [25]. When deuterium incorporation blocks one metabolic pathway, alternative routes may become more prominent, potentially leading to the formation of different metabolites with altered pharmacological or toxicological profiles. The strategic combination of deuterium and fluorine modifications can be used to direct metabolism toward more favorable pathways while simultaneously blocking problematic routes [25].

Recent research has revealed that the combination of deuterium and fluorine can create synergistic effects that extend beyond simple additive improvements in metabolic stability [27]. In certain molecular contexts, the presence of both modifications can alter the fundamental mechanism of metabolic transformation, leading to entirely different metabolic pathways that may offer additional therapeutic advantages. These discoveries have opened new avenues for rational drug design that exploit metabolic switching as a tool for optimizing therapeutic profiles.

The application of deutero-fluorine strategies to (2S)-1,1-difluorobutan-2-amine;hydrochloride and related compounds presents significant opportunities for metabolic optimization . The existing difluoro substitution pattern provides an excellent foundation for deuterium incorporation at strategic positions, potentially creating compounds with dramatically enhanced metabolic stability. The chiral center in these molecules adds additional complexity to metabolic considerations, as stereochemistry can influence both the rate and pathway of metabolic transformation, creating opportunities for enantioselective metabolic stabilization strategies.

Blood-Brain Barrier Permeation Enhancement Mechanisms

Physicochemical Optimization and Passive Diffusion

The blood-brain barrier represents one of the most formidable challenges in central nervous system drug development, with its tightly regulated permeability properties serving as both a protective mechanism and a therapeutic obstacle [28] [29]. The strategic incorporation of fluorine into drug molecules provides multiple pathways for enhancing blood-brain barrier penetration through careful modulation of physicochemical properties [30] [9]. The lipophilicity enhancement achieved through fluorine substitution typically increases LogP values by 0.2-1.5 units depending on the specific fluorination pattern, creating more favorable partitioning characteristics for passive transcellular diffusion [30].

The molecular size and hydrogen bonding properties of fluorinated compounds play critical roles in determining blood-brain barrier permeability [29] [31]. Fluorine's compact size allows for molecular modifications that enhance brain penetration without significantly increasing molecular weight or violating established central nervous system drug-likeness guidelines. The difluoromethyl group in (2S)-1,1-difluorobutan-2-amine;hydrochloride provides an optimal balance between lipophilicity enhancement and molecular size constraints, creating favorable conditions for blood-brain barrier traversal [10].

The conformational restrictions imposed by fluorine substitution can also contribute to enhanced blood-brain barrier penetration by reducing the molecular flexibility that can impede membrane permeation [14] [32]. Compounds with restricted conformational profiles often exhibit improved membrane permeability due to reduced desolvation penalties and more favorable membrane insertion energetics. This effect proves particularly important for central nervous system drugs, where blood-brain barrier penetration often represents the rate-limiting step in achieving therapeutic brain concentrations [30].

P-glycoprotein Interactions and Efflux Liability

P-glycoprotein represents a major efflux transporter that can significantly limit brain accumulation of therapeutic compounds [30]. The strategic use of fluorine substitution has proven effective for reducing P-glycoprotein substrate liability through multiple mechanisms including altered molecular recognition patterns and modified physicochemical properties [30] [33]. Fluorinated compounds often exhibit reduced efflux ratios compared to their non-fluorinated analogs, with some achieving efflux ratios below 2.5, the generally accepted threshold for favorable central nervous system penetration [30].

The molecular determinants of P-glycoprotein recognition involve complex interactions between substrate molecules and the transporter's binding domain [30]. Fluorine substitution can disrupt these interactions through multiple mechanisms including altered hydrogen bonding patterns, modified electrostatic properties, and changed conformational preferences. The combination of these effects often results in compounds that are no longer recognized as P-glycoprotein substrates, dramatically improving their brain penetration profiles [33].

Research examining fluorinated HIV protease inhibitors has provided valuable insights into the design principles for reducing P-glycoprotein liability [33]. These studies demonstrated that specific fluorination patterns, particularly those involving aromatic fluorine substitution, can achieve excellent blood-brain barrier penetration while maintaining potent antiviral activity. The principles derived from these investigations have been successfully applied to other therapeutic areas, including the development of central nervous system-targeted agents for neurodegenerative diseases [30].

Active Transport and Carrier-Mediated Uptake

Beyond passive diffusion mechanisms, fluorinated compounds can exploit active transport systems to achieve enhanced brain penetration [34] [35]. Certain fluorinated amino acid analogs can serve as substrates for amino acid transporters, providing active uptake mechanisms that can concentrate drugs within brain tissue. This approach represents a particularly promising strategy for achieving high brain-to-plasma ratios that may be difficult to attain through passive diffusion alone [34].

The design of fluorinated compounds that exploit endogenous transport systems requires careful consideration of transporter selectivity and capacity limitations [31]. Successful implementation of this strategy demands molecular modifications that preserve transporter recognition while maintaining or enhancing therapeutic activity. The amino acid backbone present in (2S)-1,1-difluorobutan-2-amine;hydrochloride provides an excellent foundation for developing transporter-targeted derivatives that could achieve enhanced brain uptake through active mechanisms .

The combination of passive and active transport optimization represents the current frontier in blood-brain barrier penetration enhancement [34]. Compounds that successfully exploit multiple transport mechanisms can achieve superior brain penetration profiles compared to those relying on single pathways. This multimodal approach proves particularly valuable for central nervous system therapeutics where achieving and maintaining adequate brain concentrations represents a critical success factor [30] [35].

Advanced Delivery Strategies and Formulation Approaches

The development of advanced delivery systems for fluorinated central nervous system drugs has expanded the toolkit available for achieving optimal brain exposure [34]. Lipid nanoparticle formulations of fluorinated compounds have demonstrated enhanced blood-brain barrier penetration through multiple mechanisms including improved stability, modified biodistribution, and enhanced cellular uptake [34]. These formulation approaches can be particularly effective for compounds like (2S)-1,1-difluorobutan-2-amine;hydrochloride that possess favorable intrinsic properties but may benefit from additional delivery enhancement.

The application of prodrug strategies to fluorinated compounds represents another promising approach for blood-brain barrier optimization [34]. Fluorinated prodrugs can be designed to exploit specific transport mechanisms while masking problematic physicochemical properties that might limit brain penetration. Once across the blood-brain barrier, these prodrugs can be activated by brain-specific enzymes to release the active fluorinated drug directly within the target tissue [35].